Cas no 869535-64-8 (1-(3,5-difluorophenyl)methylcyclopropan-1-amine)

1-(3,5-Difluorophenyl)methylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring adjacent to an amine group, enhancing steric and electronic properties, while the 3,5-difluorophenyl moiety contributes to increased lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its ability to serve as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. The difluorophenyl group may also improve binding affinity in target interactions. Suitable for controlled reactions, it offers synthetic flexibility under optimized conditions.
1-(3,5-difluorophenyl)methylcyclopropan-1-amine structure
869535-64-8 structure
Product name:1-(3,5-difluorophenyl)methylcyclopropan-1-amine
CAS No:869535-64-8
MF:C10H11F2N
Molecular Weight:183.1978495121
CID:6603070
PubChem ID:23106093

1-(3,5-difluorophenyl)methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3,5-difluorophenyl)methylcyclopropan-1-amine
    • Cyclopropanamine, 1-[(3,5-difluorophenyl)methyl]-
    • EN300-1857802
    • 1-(3,5-difluoro-benzyl)-cyclopropylamine
    • AKOS011971460
    • UKZTZRSYERZESC-UHFFFAOYSA-N
    • 1-(3,5-Difluorobenzyl)cyclopropan-1-amine
    • 869535-64-8
    • 1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
    • CS-0457516
    • SCHEMBL1823510
    • インチ: 1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-10(13)1-2-10/h3-5H,1-2,6,13H2
    • InChIKey: UKZTZRSYERZESC-UHFFFAOYSA-N
    • SMILES: C1(CC2=CC(F)=CC(F)=C2)(N)CC1

計算された属性

  • 精确分子量: 183.08595568g/mol
  • 同位素质量: 183.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 1.8

じっけんとくせい

  • 密度みつど: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 215.2±20.0 °C(Predicted)
  • 酸度系数(pKa): 7.81±0.20(Predicted)

1-(3,5-difluorophenyl)methylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1857802-2.5g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
2.5g
$1931.0 2023-09-18
Enamine
EN300-1857802-1.0g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
1g
$1100.0 2023-06-02
Enamine
EN300-1857802-10g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
10g
$4236.0 2023-09-18
Enamine
EN300-1857802-1g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
1g
$986.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528183-25mg
1-(3,5-Difluorobenzyl)cyclopropan-1-amine
869535-64-8 98%
25mg
¥2998.00 2024-04-27
Enamine
EN300-1857802-0.1g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
0.1g
$867.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528183-250mg
1-(3,5-Difluorobenzyl)cyclopropan-1-amine
869535-64-8 98%
250mg
¥7197.00 2024-04-27
Enamine
EN300-1857802-5g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
5g
$2858.0 2023-09-18
Enamine
EN300-1857802-0.05g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
0.05g
$827.0 2023-09-18
Enamine
EN300-1857802-0.25g
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
869535-64-8
0.25g
$906.0 2023-09-18

1-(3,5-difluorophenyl)methylcyclopropan-1-amine 関連文献

1-(3,5-difluorophenyl)methylcyclopropan-1-amineに関する追加情報

Professional Introduction to 1-(3,5-difluorophenyl)methylcyclopropan-1-amine (CAS No. 869535-64-8)

1-(3,5-difluorophenyl)methylcyclopropan-1-amine, identified by the CAS number 869535-64-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an amine functional group, which is often employed to enhance binding affinity and metabolic stability in drug candidates. The presence of 3,5-difluorophenyl substituents introduces unique electronic and steric properties, making it a promising scaffold for the development of novel therapeutic agents.

The cyclopropane moiety is particularly noteworthy due to its rigid three-membered ring structure, which can impose specific conformational constraints on the attached functional groups. This rigidity often translates into improved pharmacokinetic profiles, as it can enhance interactions with biological targets while minimizing off-target effects. In recent years, there has been a surge in research focused on cyclopropane-containing compounds, driven by their potential to modulate various biological pathways with high specificity.

In the context of modern drug discovery, 1-(3,5-difluorophenyl)methylcyclopropan-1-amine represents a compelling example of how structural innovation can lead to the identification of novel pharmacological entities. The combination of the amine group and the 3,5-difluorophenyl moiety provides a versatile platform for further derivatization, allowing medicinal chemists to explore a wide range of biological activities. This compound has been extensively studied for its potential applications in treating neurological disorders, inflammatory conditions, and even certain types of cancer.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies suggest that 1-(3,5-difluorophenyl)methylcyclopropan-1-amine interacts strongly with target proteins through both hydrophobic and hydrogen bonding interactions. The fluorine atoms in the 3,5-difluorophenyl group play a crucial role in these interactions by enhancing electronic density and improving ligand-receptor affinity. These findings have guided the optimization of analogs designed to further enhance potency and selectivity.

The synthesis of 1-(3,5-difluorophenyl)methylcyclopropan-1-amine presents unique challenges due to the sensitivity of the cyclopropane ring and the need for precise functional group manipulation. However, recent methodological breakthroughs have made it possible to access this compound in high yields with minimal racemization. These improvements have been instrumental in enabling more extensive structural-activity relationship (SAR) studies, which are critical for understanding how subtle modifications impact biological activity.

In vitro studies have demonstrated that 1-(3,5-difluorophenyl)methylcyclopropan-1-amine exhibits promising activity against several key biological targets. For instance, preliminary data suggest that it may inhibit enzymes involved in inflammation pathways by selectively binding to their active sites. Additionally, its interaction with neurotransmitter receptors has been explored as a potential therapeutic strategy for neurological disorders characterized by aberrant signaling. These findings underscore the compound's versatility as a pharmacological tool.

The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to improve drug-like properties such as lipophilicity and metabolic stability. In 1-(3,5-difluorophenyl)methylcyclopropan-1-amine, the fluorine substituents not only enhance binding affinity but also contribute to favorable pharmacokinetic profiles. This has made it an attractive candidate for further development into a clinical candidate. However, additional studies are needed to fully characterize its safety and efficacy before it can be considered for human trials.

The future direction of research on 1-(3,5-difluorophenyl)methylcyclopropan-1-amine will likely focus on optimizing its chemical structure for improved pharmacological properties and exploring its potential in preclinical models. Advances in biocatalysis and flow chemistry may also enable more sustainable synthetic routes, reducing costs and environmental impact while maintaining high purity standards. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a pivotal role in next-generation therapeutics.

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